2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester)
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Overview
Description
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is a complex organic compound that features a thiol group, an amino group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of thiourea with an alkyl halide to form a thiol . The thiol group can then be further reacted with an aminoethanethiol under controlled conditions to introduce the amino group. The final step involves the esterification of the thiol group with hydrogen sulfate to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol and amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield the corresponding thiol and amine .
Scientific Research Applications
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: Contains a thiol group but lacks the amino and thienyl groups.
Thioanisole: Contains a thienyl group but lacks the amino and thiol groups.
Cysteamine: Contains an amino and thiol group but lacks the thienyl group.
Uniqueness
2-((4-(3-Thienyl)butyl)amino)ethanethiol, hydrogen sulfate (ester) is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
38920-51-3 |
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Molecular Formula |
C10H17NO3S3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-[4-(2-sulfosulfanylethylamino)butyl]thiophene |
InChI |
InChI=1S/C10H17NO3S3/c12-17(13,14)16-8-6-11-5-2-1-3-10-4-7-15-9-10/h4,7,9,11H,1-3,5-6,8H2,(H,12,13,14) |
InChI Key |
LKHJXBUNHXIANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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